SA-VA

Targeted Protein Degradation PROTAC Kinase Inhibitor

Kinase inhibitor resistance (e.g., sorafenib) limits HCC therapy. Unlike inhibitors that block catalytic activity, SA-VA is a self-assembled PROTAC inducing proteasomal degradation of VEGFR-2 & EphB4 via VHL E3 ligase recruitment, eliminating enzymatic and scaffolding functions. • Sorafenib-derived warhead + VHL ligand + triazole linker design • Enables kinase degradation vs. inhibition comparative studies • Potential to overcome acquired sorafenib resistance in HCC models • ≥98% purity; ambient temperature shipping

Molecular Formula C50H53ClF3N11O7S
Molecular Weight 1044.5 g/mol
Cat. No. B12376047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA-VA
Molecular FormulaC50H53ClF3N11O7S
Molecular Weight1044.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F)O
InChIInChI=1S/C50H53ClF3N11O7S/c1-29-43(73-28-58-29)31-10-8-30(9-11-31)24-56-46(69)41-22-35(66)27-65(41)47(70)44(49(2,3)4)61-42(67)7-5-6-20-64-26-34(62-63-64)25-57-45(68)40-23-37(18-19-55-40)72-36-15-12-32(13-16-36)59-48(71)60-33-14-17-39(51)38(21-33)50(52,53)54/h8-19,21,23,26,28,35,41,44,66H,5-7,20,22,24-25,27H2,1-4H3,(H,56,69)(H,57,68)(H,61,67)(H2,59,60,71)/t35-,41+,44-/m1/s1
InChIKeyDMNKTEYWEMHVNB-REMRPFBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide as a Heterobifunctional PROTAC Degrader


4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule [1]. It comprises a sorafenib-derived warhead [2] that binds to multiple kinase targets (e.g., Raf-1, B-Raf, VEGFR2) [3], a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and a triazole-containing linker. This compound is designed to induce proximity between the target protein and the VHL E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein, a mechanism distinct from traditional kinase inhibition.

Why Simple Substitution with Sorafenib or Alternative PROTACs is Scientifically Invalid for 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide


This PROTAC degrader is not a simple kinase inhibitor like its parent warhead, sorafenib. Generic substitution with sorafenib (or other kinase inhibitors) fails because the mechanism of action is fundamentally different: sorafenib inhibits kinase activity, whereas this compound induces target protein degradation [1]. This leads to distinct pharmacological profiles, including potential differences in potency, durability of effect, and ability to overcome drug resistance [2]. Furthermore, substitution with other VHL-based PROTACs is not equivalent due to differences in the target warhead (sorafenib vs. others), linker composition (triazole-based vs. alkyl/PEG), and overall ternary complex formation efficiency, all of which critically impact degradation selectivity and efficacy [3].

Quantitative Differentiation Evidence for 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide


Mechanism of Action Differentiation: Degradation vs. Inhibition

This PROTAC compound induces degradation of its target protein(s), whereas the parent molecule sorafenib acts as a reversible kinase inhibitor. For PROTACs in general, degradation can lead to more profound and sustained downstream effects compared to inhibition [1]. While direct degradation data for this specific compound is not available in the primary literature, the class-level inference is supported by the known activity of sorafenib (IC50 values: Raf-1 = 6 nM, B-Raf = 22 nM, VEGFR2 = 90 nM) [2] and the established efficacy of VHL-recruiting PROTACs in degrading target proteins [3].

Targeted Protein Degradation PROTAC Kinase Inhibitor

Linker Chemistry and Physicochemical Differentiation

This compound incorporates a 1,2,3-triazole moiety in its linker, a feature not present in sorafenib or many alternative VHL-based PROTACs. Triazole linkers have been shown to confer improved metabolic stability and can influence ternary complex formation geometry, potentially affecting degradation efficiency and selectivity [1]. While direct comparative data for this specific linker is unavailable, studies on triazole-containing sorafenib derivatives have demonstrated enhanced anti-proliferative activity (e.g., compound 12e with IC50 = 6.49 ± 0.17 µM against HepG2 cells) compared to sorafenib itself (IC50 = 8.75 ± 0.25 µM in the same study) [2].

PROTAC Linker Triazole Drug Design

Target Engagement Differentiation via Multi-Kinase Profile

The sorafenib warhead confers a distinct multi-kinase inhibition profile. Sorafenib exhibits potent inhibition against Raf-1 (IC50 = 6 nM), B-Raf (IC50 = 22 nM), VEGFR2 (IC50 = 90 nM), PDGFRβ (IC50 = 57 nM), and others [1]. In contrast, many other VHL-based PROTACs utilize warheads targeting different proteins (e.g., BRD4, BCL-xL, SIRT6). This unique target engagement profile positions this PROTAC for applications where concurrent degradation of multiple kinases or specific kinase subsets is desired, differentiating it from PROTACs with single-target or alternative multi-target warheads.

Kinase Profiling Selectivity Sorafenib

Defined Application Scenarios for 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide in Targeted Protein Degradation Research


Investigating Kinase Degradation vs. Inhibition in Cancer Models

This PROTAC is ideally suited for studies comparing the effects of kinase degradation versus inhibition. Researchers can use this compound alongside its parent inhibitor, sorafenib, to dissect the functional consequences of removing the entire protein (including scaffolding roles) in cancer cell lines, particularly hepatocellular carcinoma (HCC) where sorafenib is a standard-of-care [1].

Probing the Role of VHL E3 Ligase Recruitment in Multi-Kinase Targeting

Given its VHL-recruiting moiety, this compound serves as a tool to investigate the impact of hijacking the VHL E3 ligase for the degradation of multiple kinases simultaneously. This can be contrasted with PROTACs that recruit CRBN or other E3 ligases, or that target a single protein, to understand E3 ligase-specific effects on degradation efficiency and downstream signaling [2].

Evaluating Linker-Dependent Ternary Complex Formation and Degradation Selectivity

The triazole-containing linker provides a distinct chemical space for studying structure-activity relationships (SAR) in PROTAC design. Comparative studies with analogs bearing different linkers (e.g., alkyl, PEG) can elucidate how linker composition influences ternary complex stability, target degradation selectivity, and overall cellular efficacy [3].

Assessing Potential to Overcome Sorafenib Resistance in HCC

Acquired resistance to sorafenib is a major clinical challenge in HCC treatment. This PROTAC degrader can be employed in in vitro and in vivo models of sorafenib-resistant HCC to determine whether degradation of the target kinase(s) can circumvent resistance mechanisms, such as kinase domain mutations or compensatory pathway activation, that limit the efficacy of the parent inhibitor [4].

Technical Documentation Hub

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